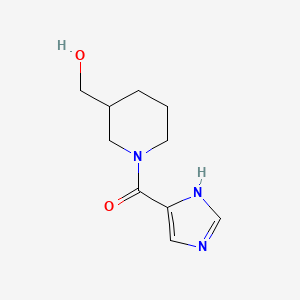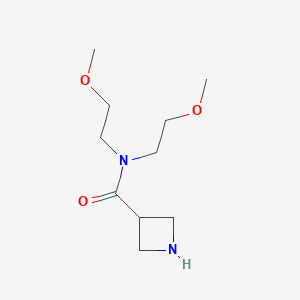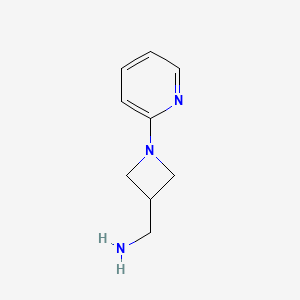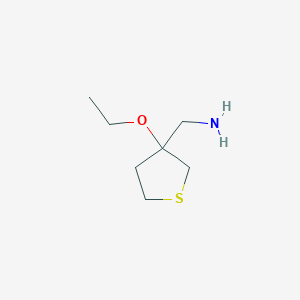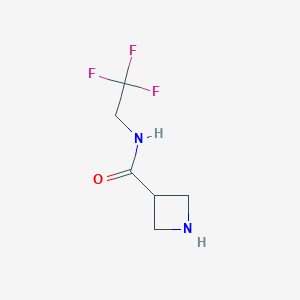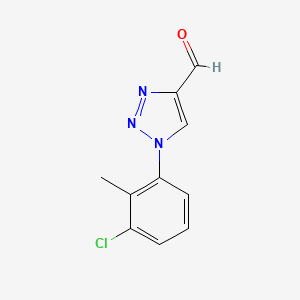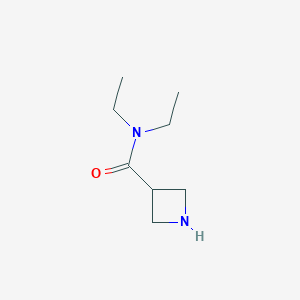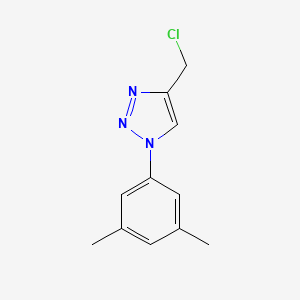
4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole, also known as CMDT, is a heterocyclic compound used in a variety of scientific applications. It is a derivative of triazole, a five-membered ring with three nitrogen atoms and one oxygen atom, and has a chlorine atom attached to the fourth carbon atom. CMDT is used in a variety of laboratory experiments, and has been studied for its potential medicinal applications.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has been studied for its potential medicinal applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has been found to have potential applications in the treatment of diabetes and hypertension. It has also been studied for its potential applications in the treatment of neurological diseases such as Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the enzyme, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain. In addition, it has been found to have anti-cancer and anti-microbial properties. It has also been found to reduce the levels of glucose in the blood, suggesting potential applications in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it is non-toxic and has a low cost. However, this compound has several limitations for laboratory experiments. It is not very soluble in water, and its solubility in organic solvents is limited. In addition, it is not very stable in the presence of light and air.
Zukünftige Richtungen
There are a number of potential future directions for 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole research. These include further studies into its potential applications in the treatment of diabetes and hypertension, as well as its potential applications in the treatment of neurological diseases such as Alzheimer’s disease and Parkinson’s disease. In addition, further studies into its mechanism of action, as well as its biochemical and physiological effects, are needed. Finally, further studies into its potential applications in the field of drug delivery are needed.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(3,5-dimethylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-3-9(2)5-11(4-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBJSMGRTXWUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Hydroxymethyl)azetidin-1-yl]propanoic acid](/img/structure/B1467122.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)

![(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1467129.png)
